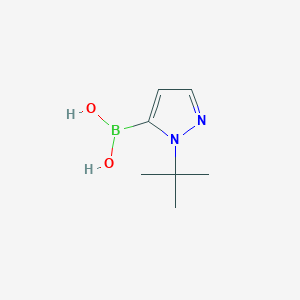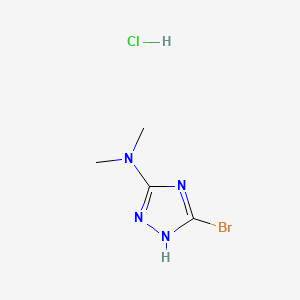
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound that contains a triazole ring Triazoles are five-membered rings with three nitrogen atoms, which are known for their diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the bromination of N,N-dimethyl-1H-1,2,4-triazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-bromo-1,5-dimethyl-1H-1,2,4-triazole: Similar structure but lacks the N,N-dimethylamine group.
3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride: Similar structure with an additional methyl group on the nitrogen atom.
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Contains a nitrile group instead of the N,N-dimethylamine group.
Uniqueness
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride is unique due to the presence of both the bromine atom and the N,N-dimethylamine group, which confer distinct chemical and biological properties
特性
分子式 |
C4H8BrClN4 |
|---|---|
分子量 |
227.49 g/mol |
IUPAC名 |
5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H7BrN4.ClH/c1-9(2)4-6-3(5)7-8-4;/h1-2H3,(H,6,7,8);1H |
InChIキー |
GRMLAGQBKSCJLD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NNC(=N1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)
![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)

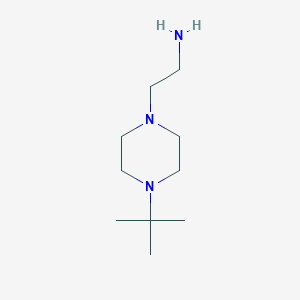
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
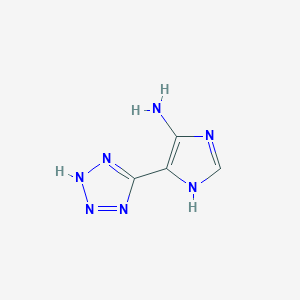
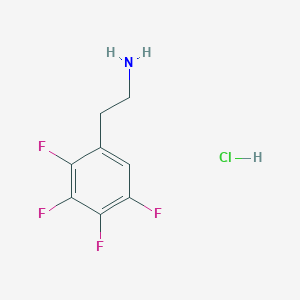
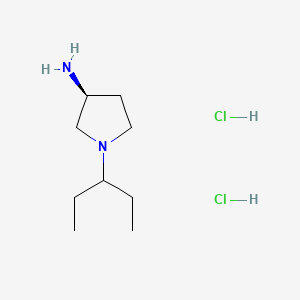
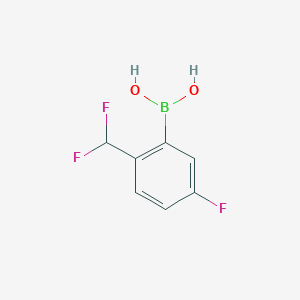
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
